ethyl 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate
Description
Ethyl 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate is a heterocyclic compound featuring a piperidine core substituted with a pyrazole-methyl group and an ethyl 2-oxoacetate ester. This structure combines a nitrogen-rich bicyclic system with an ester moiety, making it a candidate for pharmaceutical or agrochemical applications. The piperidine ring contributes to conformational flexibility, while the pyrazole group may enhance binding interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-19-13(18)12(17)15-8-4-11(5-9-15)10-16-7-3-6-14-16/h3,6-7,11H,2,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCBSOIXFBALAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(CC1)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a pyrazole moiety have been reported to exhibit a broad range of biological activities. They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes.
Mode of Action
It’s known that the pyrazole moiety can interact with different biological targets, leading to various physiological effects. The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.
Biochemical Pathways
Compounds with a pyrazole moiety have been reported to influence a variety of biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad range of activities associated with pyrazole-containing compounds, it’s likely that the effects would be diverse and depend on the specific biological targets of the compound.
Comparison with Similar Compounds
Structural Analogues of 2-Oxoacetate Esters
Compounds sharing the 2-oxoacetate ester backbone exhibit variations in substituents that influence physicochemical and biological properties.
Key Observations :
Piperidine- and Pyrazole-Containing Derivatives
Compounds with piperidine or pyrazole motifs are prevalent in medicinal chemistry due to their pharmacophoric relevance.
Key Observations :
Bromophenyl and Halogenated Analogues
Halogenation is a common strategy to modulate bioactivity and stability.
*Similarity score relative to the target compound, calculated using structural fingerprints.
Key Observations :
- Positional Effects : Para-substituted bromine (e.g., 4-bromophenyl) maximizes steric and electronic impacts compared to ortho or meta positions .
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